6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid
Overview
Description
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid is a synthetic organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a methyl group at the 6th position and a tetrahydro-2-furanylmethoxy group at the 2nd position of the nicotinic acid structure. Nicotinic acid derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-2-furanylmethoxy Intermediate: This step involves the protection of a hydroxyl group using tetrahydrofuran (THF) to form the tetrahydro-2-furanylmethoxy group.
Nitration and Reduction: The intermediate is then nitrated to introduce a nitro group, which is subsequently reduced to form an amine.
Cyclization and Methylation: The amine undergoes cyclization to form the nicotinic acid core, followed by methylation at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering gene expression. These interactions can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
6-Methyl-Nicotinic Acid: Similar structure but lacks the tetrahydro-2-furanylmethoxy group.
2-(Tetrahydro-2-furanylmethoxy)-Nicotinic Acid: Similar structure but lacks the methyl group at the 6th position.
Uniqueness
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid is unique due to the presence of both the methyl group at the 6th position and the tetrahydro-2-furanylmethoxy group at the 2nd position. These structural features may confer distinct biological activities and therapeutic potential compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
6-methyl-2-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-4-5-10(12(14)15)11(13-8)17-7-9-3-2-6-16-9/h4-5,9H,2-3,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBBUOKBZZLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159561 | |
Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-38-4 | |
Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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